

1-Bromo-3-(nitromethyl)benzene: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: 1-Bromo-3-nitromethyl-benzene

Cat. No.: B8623441

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Executive Summary

1-Bromo-3-(nitromethyl)benzene (also known as 3-Bromophenylnitromethane) is a specialized organic building block used in the synthesis of pharmaceutical agents, including BACE-2 inhibitors for metabolic disorders. It is structurally characterized by a benzene ring substituted with a bromine atom at the meta position relative to a nitromethyl group (

).

Crucial Distinction: This compound is an isomer of, but distinct from, the more common 3-Nitrobenzyl bromide (CAS 3958-57-4). In 3-nitrobenzyl bromide, the bromine is on the methyl group (

) and the nitro group is on the ring. In 1-Bromo-3-(nitromethyl)benzene, the bromine is on the ring and the nitro group is on the methyl side chain.

Part 1: Chemical Identity & Physicochemical Properties[1]

Property	Data
Chemical Name	1-Bromo-3-(nitromethyl)benzene
Synonyms	3-Bromophenylnitromethane; -Nitro-3-bromotoluene; -(Nitromethyl)bromobenzene
CAS Number	Not widely indexed in public chemical catalogs; referenced in patent literature (e.g., WO2012095521A1).
Molecular Formula	
Molecular Weight	216.03 g/mol
Physical State	Colorless solid (crystallized from TBME/hexane)
Solubility	Soluble in organic solvents (DCM, EtOAc, THF); insoluble in water.
Functional Groups	Aryl bromide () , Aliphatic nitro ()

Structural Analysis

The molecule features two chemically distinct reactive centers:

- Aryl Bromide (C-1): A handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or lithiation.
- Nitromethyl Group (C-3): An acidic methylene unit (
) capable of Henry reactions (nitroaldol) or Nef transformations to carbonyls.

Part 2: Synthesis & Production Protocols

The synthesis of 1-Bromo-3-(nitromethyl)benzene typically employs the Victor Meyer reaction, converting a benzyl halide to a nitro compound using silver nitrite.

Core Synthesis Route: Displacement of Halide

Precursor: 3-Bromobenzyl bromide (CAS 823-78-9). Reagents: Silver Nitrite (), Diethyl Ether or Benzene.

Reaction Scheme:

Detailed Protocol (Based on General Victor Meyer Conditions):

- Preparation: In a flame-dried flask under nitrogen, suspend 1.2 equivalents of Silver Nitrite () in anhydrous diethyl ether (0.5 M concentration).
- Addition: Cool the suspension to 0°C. Add 3-Bromobenzyl bromide dropwise over 30 minutes to control the exotherm.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours in the dark (to prevent silver salt decomposition).
- Workup: Filter off the precipitated Silver Bromide () through a Celite pad.
- Purification: The filtrate contains both the desired nitro compound (C-alkylation) and the unstable nitrite ester (O-alkylation byproduct). Evaporate the solvent and purify via silica gel column chromatography (Hexane/EtOAc gradient). The nitro compound is typically more polar than the nitrite ester.
- Crystallization: Recrystallize from TBME/Hexane to obtain the pure colorless solid.

Part 3: Applications in Drug Development

1-Bromo-3-(nitromethyl)benzene serves as a versatile "linchpin" intermediate.

1. Henry Reaction (Nitroaldol)

As described in Patent WO2012095521A1, the nitromethyl group reacts with aldehydes (e.g., formaldehyde) to form nitro-alcohols.

- Mechanism: Base-catalyzed deprotonation of the α -carbon followed by nucleophilic attack on the aldehyde.
- Application: Synthesis of α -amino alcohol motifs found in BACE-2 inhibitors.

2. Nef Reaction (Transformation to Carbonyls)

The nitromethyl group can be converted into a carboxylic acid or aldehyde.

- Protocol: Treat the nitronate salt (formed with NaOH) with strong acid (e.g., HCl).
- Product: 3-Bromophenylacetic acid (via acid hydrolysis).

3. Reduction to Phenethylamines

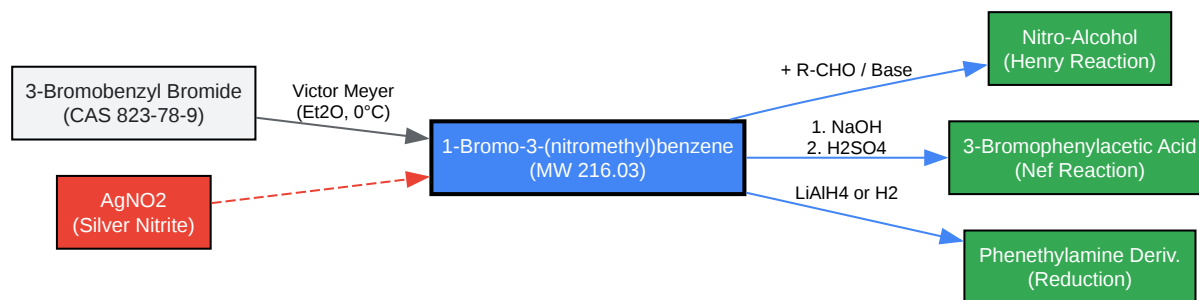
Reduction of the nitro group (e.g., using

or

/Raney Ni) yields 2-(3-bromophenyl)ethanamine, a scaffold for CNS-active drugs.

Part 4: Visualization of Chemical Logic

The following diagram illustrates the synthesis and downstream utility of 1-Bromo-3-(nitromethyl)benzene.



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Caption: Synthesis of 1-Bromo-3-(nitromethyl)benzene via Victor Meyer reaction and its divergence into key pharmaceutical scaffolds.

Part 5: Safety & Handling Protocols

- **Explosion Hazard:** Like many aliphatic nitro compounds, 1-Bromo-3-(nitromethyl)benzene may exhibit energetic properties, especially upon heating or in the presence of strong bases.
- **Lachrymator Potential:** While less volatile than benzyl halides, nitromethyl derivatives can be irritating to mucous membranes. Handle in a fume hood.
- **Storage:** Store at 2–8°C, protected from light. Nitro compounds can darken and decompose upon prolonged exposure to light.

References

- World Intellectual Property Organization (WIPO). (2012). WO2012095521A1 - Bace-2 inhibitors for the treatment of metabolic disorders.[1] Example 96 (Synthesis of intermediate). [Link](#)
- Kornblum, N. (1962). The Synthesis of Aliphatic Nitro Compounds. *Organic Reactions*, 12, 101.
- PubChem. (n.d.). Compound Summary: 1-(Bromomethyl)-3-nitrobenzene (Isomer Comparison). National Library of Medicine. [Link](#)

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Sources

- 1. WO2012095521A1 - Bace-2 inhibitors for the treatment of metabolic disorders - Google Patents [patents.google.com]
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